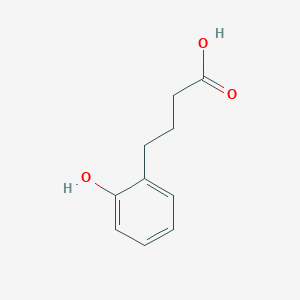

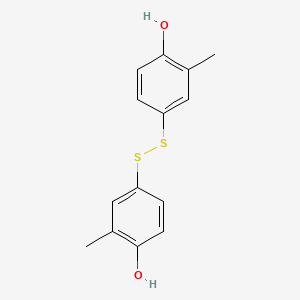

![molecular formula C15H12O5 B3178046 Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- CAS No. 345221-90-1](/img/structure/B3178046.png)

Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-

Vue d'ensemble

Description

Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- , also known by its IUPAC name 4-[(4-Carboxybenzyl)oxy]benzoic acid , is a chemical compound with the molecular formula C₁₄H₁₀N₂O₄ and a molecular weight of 270.24 g/mol . It appears as a solid with a dark orange color . Let’s explore its properties and applications.

Physical and Chemical Properties Analysis

- Melting Point : Approximately 117°C (solvent: ligroine) .

- Boiling Point : Predicted to be 541.2°C .

- Density : Predicted density is 1.35 g/cm³ .

- Solubility : Slightly soluble in DMSO when heated .

- pKa (Acidity) : Predicted pKa value is approximately 3.46 .

Applications De Recherche Scientifique

Gut Function Regulation

Benzoic acid has been identified as a beneficial compound for regulating gut functions due to its antibacterial and antifungal properties. Studies using piglets and porcine intestinal epithelial cells as models have demonstrated that appropriate levels of benzoic acid can enhance gut functions by regulating enzyme activity, redox status, immunity, and microbiota. However, excessive administration can damage gut health, indicating the need for careful dosage control to leverage its positive effects on digestion, absorption, and barrier functions (Mao et al., 2019).

Antioxidant and Antimicrobial Properties

The structural differences in carboxylic acids, including benzoic acid, have been shown to affect their antioxidant and antimicrobial activities. A review comparing various carboxylic acids found that their biological activities vary with their structure, influencing their effectiveness as antioxidants and their antimicrobial properties. This variability underscores the importance of structural considerations in the application of benzoic acid derivatives in scientific research (Godlewska-Żyłkiewicz et al., 2020).

Plant Metabolism Effects

Elicitors, including benzoic acid derivatives, have been investigated for their ability to induce resistance in plants against pathogen infection. These compounds activate chemical defenses in plants, leading to the production of phenolic compounds and the activation of defense-related enzymes. The use of such elicitors in agriculture could minimize the reliance on chemical controls, contributing to sustainable agricultural practices. The role of benzoic acid and its derivatives in eliciting plant defenses highlights their potential in enhancing crop resilience to diseases (Thakur & Sohal, 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- is a chemical compound used in scientific research It has diverse applications, including its use as a preservative in food and as a precursor for the synthesis of various pharmaceuticals and polymers .

Mode of Action

Given its structural properties and applications, it may interact with its targets to induce changes that contribute to its preservative and synthetic functions .

Pharmacokinetics

Some physicochemical properties related to pharmacokinetics are provided . The compound has a Log Po/w value of 1.65 (iLOGP), indicating its lipophilicity .

Result of Action

Given its applications, it may exert effects related to its role as a preservative and a precursor for the synthesis of various pharmaceuticals and polymers .

Action Environment

The action of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- can be influenced by environmental factors. For instance, it should be stored at room temperature, protected from light and moisture . Its stability is up to one year . The compound’s solubility is also an important factor influencing its action, efficacy, and stability .

This compound presents an interesting subject for future scientific exploration due to its multifunctional properties .

Analyse Biochimique

Biochemical Properties

Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . These interactions can affect the metabolism of other compounds and drugs, making it an important consideration in pharmacokinetics and drug development. Additionally, its high gastrointestinal absorption and moderate bioavailability score of 0.56 indicate its potential for effective oral administration .

Cellular Effects

The effects of benzoic acid, 4-[(4-carboxyphenoxy)methyl]- on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cytochrome P450 enzymes can lead to altered metabolic pathways and changes in the expression of genes involved in drug metabolism . Furthermore, its ability to permeate cell membranes and interact with intracellular targets suggests potential impacts on cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, benzoic acid, 4-[(4-carboxyphenoxy)methyl]- exerts its effects through binding interactions with biomolecules and enzyme inhibition. Its structure allows it to fit into the active sites of cytochrome P450 enzymes, leading to competitive inhibition . This inhibition can result in decreased enzyme activity and altered metabolic processes. Additionally, the compound’s interactions with other proteins and receptors may lead to changes in cellular signaling pathways and gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzoic acid, 4-[(4-carboxyphenoxy)methyl]- can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, with a shelf life of up to one year when protected from light and moisture In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of benzoic acid, 4-[(4-carboxyphenoxy)methyl]- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved drug metabolism . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These interactions can lead to the formation of various metabolites, which may have different biological activities and effects . The compound’s influence on metabolic flux and metabolite levels can impact overall cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, benzoic acid, 4-[(4-carboxyphenoxy)methyl]- is transported and distributed through passive diffusion and interactions with transporters and binding proteins . Its moderate lipophilicity (Log Po/w of 2.24) allows it to cross cell membranes and accumulate in specific cellular compartments . This distribution pattern can affect its localization and activity within different tissues and organs.

Subcellular Localization

The subcellular localization of benzoic acid, 4-[(4-carboxyphenoxy)methyl]- is influenced by its chemical structure and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns can impact the compound’s activity and function, as well as its interactions with other biomolecules within the cell.

Propriétés

IUPAC Name |

4-[(4-carboxyphenoxy)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-14(17)11-3-1-10(2-4-11)9-20-13-7-5-12(6-8-13)15(18)19/h1-8H,9H2,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRREDSCUQVLQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

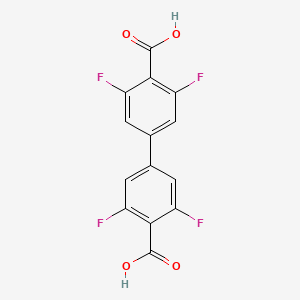

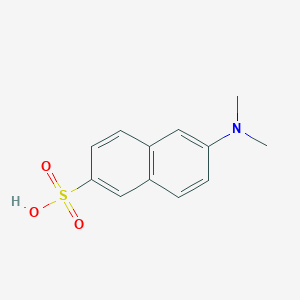

![1,3,5-Tris[4-(hydroxysulfonyl)phenyl]benzene](/img/structure/B3178039.png)

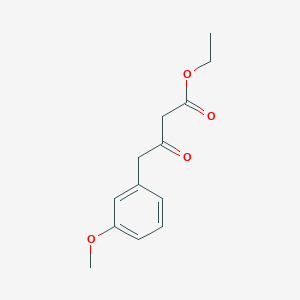

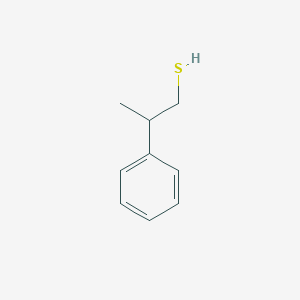

![6-Chloro-2-(methylthio)benzo[d]thiazole](/img/structure/B3178056.png)